3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
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Overview
Description
3a,4,5,9b-Tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid typically involves a multi-step process. One common method includes the three-component condensation of an aromatic amine, an aldehyde, and cyclopentadiene, followed by subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up using batch reactors and continuous flow systems. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,9b-Tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing a hydrogen atom with another functional group to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
3a,4,5,9b-Tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antioxidant and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative damage . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- 4-Ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
- 4-Ethoxycarbonyl-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenantroline
Uniqueness
What sets 3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid apart from similar compounds is its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature makes it particularly valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1,3-6,8-9,12,15H,2H2,(H,16,17)(H,18,19) |
InChI Key |
NXBOXZUKUZCNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3=C(C=CC(=C3)C(=O)O)NC2C(=O)O |
Origin of Product |
United States |
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